N-(3-METHOXYBENZOYL)-N'-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA
Description
N-(3-METHOXYBENZOYL)-N’-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxybenzoyl and trifluoromethyl-pyrazolyl groups, which contribute to its distinctive properties.
Properties
IUPAC Name |
3-methoxy-N-[[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N4O3/c1-35-20-9-5-6-17(14-20)23(33)30-24(34)29-18-12-10-16(11-13-18)21-15-22(25(26,27)28)31-32(21)19-7-3-2-4-8-19/h2-15H,1H3,(H2,29,30,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLLNQPKIICUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)C3=CC(=NN3C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYBENZOYL)-N’-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA typically involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for organic co-solvents . This method is efficient and environmentally friendly, producing high yields with minimal purification steps.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that prioritize resource efficiency and environmental sustainability. The use of catalyst-free methods and water as a solvent are key aspects of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYBENZOYL)-N’-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and potassium isocyanate for nucleophilic addition .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(3-METHOXYBENZOYL)-N’-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-(3-METHOXYBENZOYL)-N’-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential binding to proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- **1-Phenethyl-3-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
